![molecular formula C8H10O2S B1295218 3,4-Dimethoxythiophenol CAS No. 700-96-9](/img/structure/B1295218.png)
3,4-Dimethoxythiophenol
Overview
Description
3,4-Dimethoxythiophenol (DMOT) is a monomer and a precursor . It is synthesized by ring closure reaction of 2,3-dimethoxy-1,3-butadiene and sulfur dichloride in hexane medium . It is an oligothiphene that is majorly used in the development of electroactive materials for organic electronics-based applications .
Synthesis Analysis
The synthesis of DMOT involves the ring closure reaction of 2,3-dimethoxy-1,3-butadiene and sulfur dichloride in a hexane medium . It is used as a starting material in the synthesis of porphyrin dyad which is used to study photoinduced energy transfer .Molecular Structure Analysis
The molecular formula of 3,4-Dimethoxythiophenol is C8H10O2S . Its molecular weight is 170.229 . The IUPAC Standard InChI is InChI=1S/C8H10O2S/c1-9-7-4-3-6(11)5-8(7)10-2/h3-5,11H,1-2H3 .Chemical Reactions Analysis
DMOT can be trans-esterified to form 3,4-ethylenendioxythiophene (EDOT). It can further be polymerized to produce PEDOT which can be used as a conductive polymer in π-conjugated systems . It can be polymerized to form poly(dimethoxythiphenes) which can potentially be used in the fabrication of energy storage devices on electrochemical doping .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Dimethoxythiophenol include a refractive index of n20/D 1.5409 , a boiling point of 100-102 °C/10-11 mmHg , and a density of 1.209 g/mL at 25 °C .Scientific Research Applications
Chemical Properties
“3,4-Dimethoxythiophenol” is a chemical compound with the formula C8H10O2S and a molecular weight of 170.229 . It’s also known as 3,4-Dimethoxybenzenethiol .
Organic Building Blocks
This compound is used as an organic building block in various chemical reactions . Organic building blocks are fundamental components in organic synthesis and are often used to construct more complex molecules.
Electronic Materials Intermediate
“3,4-Dimethoxythiophenol” is used as an electronic materials intermediate . In this context, an intermediate is a substance produced during the middle steps of a reaction between two chemicals. Intermediates are crucial in the electronics industry, where they are used in the production of semiconductors, printed circuit boards, and other electronic components.
Synthesis of Porphyrin Dyad
This compound is used as a starting material in the synthesis of porphyrin dyad . Porphyrin dyads are important in the study of photoinduced energy transfer, a process that is crucial to many biological systems, including photosynthesis.
Pro-Apoptotic Anticancer Potential
There is ongoing research into the pro-apoptotic anticancer potential of derivatives of "3,4-Dimethoxythiophenol" . Apoptosis is a form of programmed cell death, and inducing apoptosis in cancer cells is a common strategy in cancer treatment.
Solubility Properties
“3,4-Dimethoxythiophenol” is miscible with organic solvents and slightly miscible with water . This property is important in many applications, including drug delivery and the development of new materials.
Safety and Hazards
Safety measures for handling 3,4-Dimethoxythiophenol include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
More research is needed to identify the specific targets and their roles .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of 3,4-Dimethoxythiophenol is currently unknown .
Result of Action
properties
IUPAC Name |
3,4-dimethoxybenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-9-7-4-3-6(11)5-8(7)10-2/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKAJLNGIVXZIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220272 | |
Record name | 3,4-Dimethoxythiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxythiophenol | |
CAS RN |
700-96-9 | |
Record name | 3,4-Dimethoxythiophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 700-96-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522168 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dimethoxythiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dimethoxybenzenethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3,4-Dimethoxythiophenol contribute to the functionality of the GSH probe?
A1: In this specific probe design, 3,4-Dimethoxythiophenol plays a dual role. First, it acts as a fluorescence quencher through photoinduced electron transfer (PET). This quenching effect ensures low background fluorescence when the probe is not bound to GSH []. Second, the 3,4-Dimethoxythiophenol group serves as the reactive site for biothiols like GSH. Upon reaction with GSH, the quenching effect is disrupted, leading to a significant fluorescence turn-on response [].
Q2: What is the significance of the observed fluorescence change in the presence of GSH?
A2: The dramatic fluorescence turn-on, specifically with long-wavelength emission (600 nm) and a large Stokes shift (100 nm), makes this probe particularly suitable for biological applications []. The long-wavelength emission minimizes interference from autofluorescence in biological samples, while the large Stokes shift allows for clearer distinction between excitation and emission signals, improving sensitivity and accuracy in detecting GSH.
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